Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with a methyl ester at position 3 and a 2-methylbenzylthio group at position 2. This compound belongs to a class of molecules explored for their biological activities, including antiviral and antibacterial properties. Its synthesis typically involves alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate precursors, where regioselectivity in methylation (S- vs. O-/N-alkylation) plays a critical role in determining the final product .
Properties
IUPAC Name |
methyl 2-[(2-methylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-12-7-3-4-8-13(12)11-24-18-16(19(22)23-2)17(21)14-9-5-6-10-15(14)20-18/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJGDQLKVFTSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methylbenzylthio group and the carboxylate ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.
Scientific Research Applications
Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Esters of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid
Several analogs share the 4-oxo-1,4-dihydroquinoline-3-carboxylate backbone but differ in substituents:
| Compound Name | Substituents | CAS Number | Key Properties/Applications |
|---|---|---|---|
| Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl ester at C3 | 52980-28-6 | Intermediate in drug synthesis |
| Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl ester at C3, fluoro at C8 | 71083-06-2 | Enhanced antibacterial activity |
| Methyl 4-oxo-1,4-dihydroquinoline-7-carboxylate | Methyl ester at C3, unsubstituted C7 | 863785-96-0 | Studied for solubility optimization |
Key Observations :
- Ester Group Impact : The methyl ester in the target compound may confer better lipophilicity compared to ethyl esters, influencing membrane permeability .
- Substituent Position : Fluorine at C8 (as in 71083-06-2) enhances antibacterial potency, while the 2-methylbenzylthio group in the target compound likely improves binding to viral targets (e.g., HBV) via hydrophobic interactions .
N-Substituted 4-Oxo-1,4-dihydroquinolines
N-alkylation or arylation at position 1 alters pharmacological profiles:
Comparison :
The target compound lacks N-substitution, which may enhance its ability to form intermolecular hydrogen bonds (critical for crystallinity) while retaining flexibility for binding diverse biological targets .
Thioether-Containing Analogs
Thioether groups are present in both pharmaceuticals and agrochemicals:
- Pharmaceuticals: The 2-methylbenzylthio group in the target compound contrasts with simpler methylthio groups (e.g., methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate). The bulky benzyl group likely improves selectivity for viral enzymes over host proteins .
- Agrochemicals : Phosphorodithioates like dimethoate (CAS 60-51-5) share thioether motifs but target acetylcholinesterase in pests. Structural similarities highlight the versatility of thioethers in designing bioactive molecules, though applications differ .
Biological Activity
Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anti-inflammatory properties, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound features a quinoline backbone with a thioether substituent. The presence of the methylbenzyl group enhances its lipophilicity, potentially influencing its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit potent antibacterial properties against various strains of bacteria, including drug-resistant strains. For instance, compounds derived from 4-oxoquinolines have shown minimum inhibitory concentration (MIC) values as low as 0.35 µg/mL against Staphylococcus aureus .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Methyl 2-((2-methylbenzyl)thio)-4-oxo... | TBD | TBD |
| Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate | 0.35 | Staphylococcus aureus |
| Compound from | 0.004–0.03 | Various Gram-positive |
Antifungal Activity
The antifungal potential of similar compounds has also been explored. For example, derivatives of quinoline have shown promising antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against fungi such as Trichoderma viride . This suggests that this compound may possess comparable antifungal properties.
Anti-inflammatory Properties
The anti-inflammatory effects of quinoline derivatives have been documented in various studies. For instance, compounds targeting the NF-κB pathway have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo . This mechanism may be relevant for the biological activity of this compound.
Case Study 1: Antibacterial Efficacy
A study focused on a series of quinoline derivatives found that certain modifications significantly enhanced their antibacterial efficacy against resistant strains of E. coli and S. aureus. The study highlighted the importance of the thioether group in enhancing antibacterial activity through increased membrane permeability .
Case Study 2: Antifungal Activity Assessment
In another investigation, a library of quinoline derivatives was screened for antifungal activity against clinical isolates. The results indicated that compounds with specific substitutions at the quinoline ring exhibited superior antifungal properties compared to standard treatments .
Q & A
Q. What are the common synthetic routes for Methyl 2-((2-methylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate?
- Methodological Answer : The compound can be synthesized via alkylation of a thiol-containing quinoline precursor. For example, alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) under basic conditions yields S-methylated intermediates. Subsequent reactions with 2-methylbenzyl halides introduce the (2-methylbenzyl)thio moiety. Regioselectivity (S- vs. O-alkylation) depends on reaction conditions, such as solvent polarity and temperature . Similar pathways are described for thioether formation in quinolone derivatives, where KI catalysis and controlled stoichiometry improve yield .
Table 1 : Key Reaction Conditions for Thioether Formation
| Precursor | Alkylating Agent | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-hydroxy-2-thioxo-quinoline | CH3I | DMF | K2CO3 | 65–70 | |
| Ethyl 2-thio-quinoline | 1,2-dibromopropane | Acetonitrile | KI | 78 |
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
- <sup>1</sup>H NMR : Aromatic protons (quinoline ring) appear between δ 7.2–8.5 ppm, while the methyl ester group (COOCH3) resonates as a singlet near δ 3.7–3.9 ppm. Thioether protons (SCH2) show splitting patterns depending on neighboring substituents .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]<sup>+</sup> calculated for C20H19NO3S: 364.0978) .
- X-ray crystallography : Resolves bond angles and confirms regiochemistry (e.g., S-methylation vs. N-methylation) .
Advanced Research Questions
Q. How does the (2-methylbenzyl)thio substituent influence biological activity compared to other derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that thioether groups enhance lipophilicity and membrane permeability. For example:
- CB2 Receptor Affinity : 4-Oxo-quinoline-3-carboxamides with aromatic substituents (e.g., benzyl) exhibit higher CB2 selectivity (Ki < 50 nM) than aliphatic analogs. The (2-methylbenzyl)thio group may similarly improve receptor binding via hydrophobic interactions .
- Antiviral Activity : Methylthio-quinolines demonstrate anti-HBV activity by inhibiting viral replication (IC50 ~5 µM). Molecular docking reveals interactions with viral polymerase active sites .
Table 2 : Bioactivity of Selected Quinoline Derivatives
| Compound Substituent | Target | Activity (IC50/Ki) | Reference |
|---|---|---|---|
| 3-Carboxamide (benzyl) | CB2 Receptor | 28 nM | |
| 2-(Methylthio) | HBV Polymerase | 5.2 µM |
Q. What computational methods are used to study target interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding poses in receptor pockets (e.g., HBV polymerase). Key interactions include hydrogen bonds with the 4-oxo group and π-π stacking with the quinoline ring .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS). Parameters like RMSD (<2 Å) validate ligand-receptor complex stability .
Q. How do reaction conditions affect regioselectivity during alkylation?
- Methodological Answer : Competing O- and N-alkylation pathways are governed by:
- Base Strength : Strong bases (e.g., NaH) favor deprotonation of thiol groups, promoting S-alkylation.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize ionic intermediates, reducing side reactions .
- Temperature : Lower temperatures (0–5°C) minimize thermal decomposition of sensitive intermediates .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
